molecular formula C16H23N5O3S B12210238 1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine

1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine

Cat. No.: B12210238
M. Wt: 365.5 g/mol
InChI Key: CXFXQVFQKOUJHC-UHFFFAOYSA-N
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Description

1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a sulfonyl-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium azide and an appropriate nitrile under mild conditions to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, such as zinc salts, and solvents like acetonitrile to facilitate the reactions . The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, acetonitrile, and various oxidizing and reducing agents . Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring and sulfonyl groups are known to interact with active sites of enzymes, potentially inhibiting their activity . The compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}-4-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .

Properties

Molecular Formula

C16H23N5O3S

Molecular Weight

365.5 g/mol

IUPAC Name

1-[5-(1-ethyltetrazol-5-yl)-2-methoxyphenyl]sulfonyl-4-methylpiperidine

InChI

InChI=1S/C16H23N5O3S/c1-4-21-16(17-18-19-21)13-5-6-14(24-3)15(11-13)25(22,23)20-9-7-12(2)8-10-20/h5-6,11-12H,4,7-10H2,1-3H3

InChI Key

CXFXQVFQKOUJHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCC(CC3)C

Origin of Product

United States

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